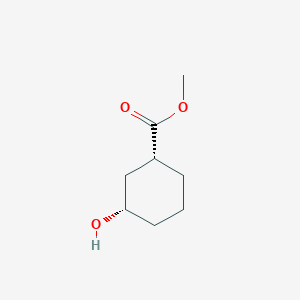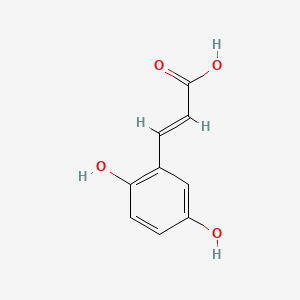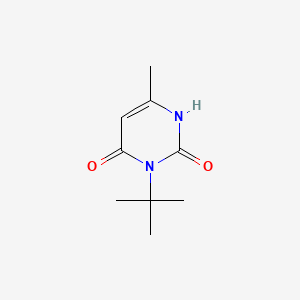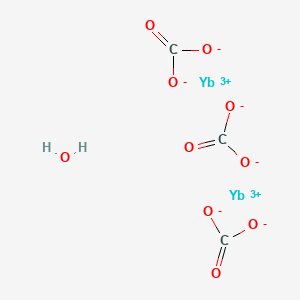
Ytterbium(III) Carbonate Hydrate
Descripción general
Descripción
Ytterbium(III) Carbonate Hydrate, with the chemical formula Yb2(CO3)3·xH2O, is a rare earth compound that contains ytterbium in its +3 oxidation state. This compound is typically found as a white powder and is known for its high purity, often reaching 99.98% . Ytterbium is a member of the lanthanide series and exhibits unique chemical properties that make its compounds valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Ytterbium(III) Carbonate Hydrate, with the molecular formula Yb2(CO3)3·xH2O , is a compound that primarily targets the photochemical activity in various applications . It’s used as a precursor for the preparation of ytterbium oxide nanoparticles .
Mode of Action
The compound interacts with its targets through a direct precipitation reaction . This reaction is optimized to act as a facile and efficient method for the preparation of ytterbium carbonate nanoparticles . The ytterbium carbonate particles prepared through the optimum reaction conditions possess average diameters around 40 nm .
Biochemical Pathways
The compound is used in the synthesis of ytterbium oxide nanoparticles via a thermal decomposition step at 650°c . These nanoparticles have been found to exhibit photochemical activity, suggesting they may influence pathways related to light absorption and energy transfer .
Result of Action
The primary result of this compound’s action is the formation of ytterbium oxide nanoparticles . These nanoparticles have been found to exhibit photochemical activity, which suggests they may have applications in areas such as photocatalysis . Furthermore, these nanoparticles have been shown to be efficient for the elimination of organic pollutants, such as methyl orange, during water treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the precipitation reaction used to form ytterbium carbonate nanoparticles is influenced by factors like temperature, mixing conditions, and the concentrations of the reactants . Additionally, the photocatalytic ability of the resulting ytterbium oxide nanoparticles can be affected by the presence of light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ytterbium(III) Carbonate Hydrate can be synthesized through a direct precipitation reaction. This method involves reacting a soluble ytterbium salt, such as ytterbium nitrate, with a carbonate source like sodium carbonate or ammonium carbonate under controlled conditions. The reaction is typically carried out in an aqueous solution at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction parameters to ensure high purity and yield. The precipitate is then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ytterbium(III) Carbonate Hydrate undergoes several types of chemical reactions, including:
Decomposition: When heated, it decomposes to form ytterbium oxide (Yb2O3) and carbon dioxide (CO2).
Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form soluble ytterbium salts.
Common Reagents and Conditions:
Dilute Acids: Such as hydrochloric acid or sulfuric acid, used in acid-base reactions.
Heat: Applied during thermal decomposition to convert the carbonate to oxide.
Major Products Formed:
Ytterbium Oxide (Yb2O3): Formed during thermal decomposition.
Ytterbium Salts: Formed during reactions with acids.
Aplicaciones Científicas De Investigación
Ytterbium(III) Carbonate Hydrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Ytterbium(III) Carbonate Hydrate can be compared with other ytterbium compounds, such as:
Ytterbium(III) Oxide (Yb2O3): Used in similar applications but differs in its physical state and reactivity.
Ytterbium(III) Chloride (YbCl3): A soluble salt used as a catalyst in organic synthesis.
Ytterbium(III) Nitrate (Yb(NO3)3): Another soluble salt with applications in material science and chemistry.
Uniqueness: this compound is unique due to its carbonate anion, which allows it to undergo specific reactions, such as decomposition to form ytterbium oxide. Its hydrate form also influences its solubility and reactivity compared to anhydrous compounds .
Propiedades
IUPAC Name |
ytterbium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSGMKOTKPSQE-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





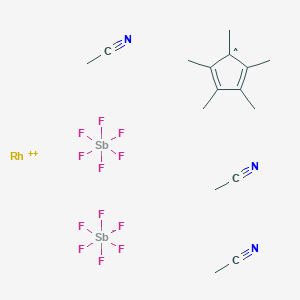
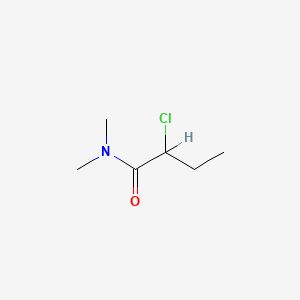
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

